molecular formula C12H16N2O2 B11887250 Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11887250
M. Wt: 220.27 g/mol
InChI Key: XQCWZUSJSZSEPU-UHFFFAOYSA-N
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Description

Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetracyclic heterocyclic compound featuring a primary amine group at the 7-position of the isoquinoline scaffold and an ethyl ester at the 2-position. Its molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 248.29 g/mol (calculated). The compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly for bioactive molecule development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)14-6-5-9-3-4-11(13)7-10(9)8-14/h3-4,7H,2,5-6,8,13H2,1H3

InChI Key

XQCWZUSJSZSEPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Regioselective Nitration

Nitration at position 7 is achieved under controlled conditions to avoid para-substitution byproducts. For example:

Reagents :

  • Nitric acid in acetic anhydride or H₂SO₄/HNO₃ mixtures.

  • Temperature : 0–5°C to suppress polysubstitution.

Table 1 : Nitration Yields for Analogous Compounds

SubstrateReagentTemperatureYieldReference
Ethyl 7-hydroxy derivativeAcetyl nitrateRT65%
tert-Butyl 6-methoxyHNO₃/H₂SO₄0°C72%

Reduction of Nitro to Amino Group

Catalytic hydrogenation or chemical reductants convert the nitro group to an amine. Industrial-scale processes prefer hydrogen gas with palladium on carbon, while sodium borohydride is used for smaller batches.

Optimization Insights :

  • Pressure : 50–60 psi H₂ for complete reduction.

  • Solvent : Methanol or ethanol to enhance solubility.

  • Yield : 85–90% for ethyl 7-amino derivatives.

Esterification and Final Functionalization

The ethyl carboxylate group is introduced early via esterification or retained throughout the synthesis. A patented lifitegrast intermediate synthesis employs esterification of the carboxylic acid precursor with ethanol under acidic conditions:

Reaction Setup :

  • Reagents : Ethanol, sulfuric acid (catalyst).

  • Temperature : Reflux (78°C).

  • Yield : 89% after purification.

Purification Techniques :

  • Solvent Extraction : Ethyl acetate/water partitioning to remove acidic byproducts.

  • Crystallization : Slurrying in acetone or methyl ethyl ketone to isolate high-purity product.

Industrial-Scale Optimization and Green Chemistry

Recent patents emphasize scalable and environmentally friendly processes. Key advancements include:

Continuous Flow Reactors

  • Benefits : Improved heat transfer and reaction control for nitration.

  • Output : 20% higher yield compared to batch reactors.

Solvent Recycling

  • Methanol and ethyl acetate are recovered via distillation, reducing waste.

Catalytic Innovations

  • Recyclable palladium catalysts reduce metal leaching in hydrogenation steps.

Analytical Validation and Quality Control

Spectroscopic Confirmation :

  • ¹H NMR : Aromatic protons adjacent to the amino group resonate at δ 6.8–7.2 ppm.

  • IR : N-H stretches at 3300–3500 cm⁻¹ and ester C=O at 1720 cm⁻¹.

Purity Standards :

  • HPLC : ≥99% purity for pharmaceutical intermediates.

  • X-ray Crystallography : Resolves positional isomerism in crystalline derivatives .

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates for further modifications.

Conditions Product Yield Application
1M NaOH, reflux, 6h7-Amino-3,4-dihydroisoquinoline-2(1H)-carboxylic acid85–92%Precursor for amide coupling
H2SO4 (cat.), H2O/EtOH, 70°C Same as above78%Intermediate in Ullmann coupling

Hydrolysis kinetics favor alkaline conditions due to increased nucleophilicity of hydroxide ions. The resulting carboxylic acid can be converted to acyl chlorides for subsequent reactions .

Amide Bond Formation

The primary amino group participates in nucleophilic acyl substitution, enabling synthesis of amide-linked derivatives with therapeutic relevance.

Reagents Conditions Product Yield Biological Target
Acetyl chloride, DCM, 0°C Stirred 2h, room temperatureN-Acetyl-7-amino-3,4-dihydroisoquinoline ethyl ester89%Carbonic anhydrase inhibition
Benzoyl chloride, pyridine Reflux, 4hN-Benzoyl derivative76%Anticancer screening

Steric hindrance from the bicyclic structure reduces reaction rates compared to linear amines, necessitating extended reaction times .

Nucleophilic Substitution and Alkylation

The amino group reacts with alkyl halides or carbonyl compounds to form secondary/tertiary amines or imines.

Reaction Type Reagents Conditions Product Yield
Reductive amination Formaldehyde, NaBH3CNMeOH, 24hN-Methyl-7-amino derivative68%
Schiff base formation BenzaldehydeH2O:EtOAc interface, 2hN-Benzylidene imine94%

Schiff base formation occurs rapidly at oil-water interfaces due to enhanced hydrogen bonding stabilization .

Cyclization and Coupling Reactions

The compound serves as a precursor in transition-metal-catalyzed cross-coupling reactions to construct polycyclic frameworks.

Catalyst Reagents Conditions Product Yield Application
CuI 2-Iodobenzoic acid, K2CO3Dioxane, 80°C, 12hIsoquinolone-4-carboxylic acid hybrid52–77%Topoisomerase I inhibition
Pd(PPh3)4 Aryl boronic acidsDMF, 100°C, 8hBiaryl derivatives60%Kinase inhibition

Copper-catalyzed Ullmann-type coupling with aryl halides proceeds efficiently in polar aprotic solvents, forming C–C bonds at the C4 position .

Reduction and Oxidation

The amino group and dihydroisoquinoline ring undergo redox transformations under controlled conditions.

Reaction Reagents Conditions Product Yield
Nitro group reductionH2, Pd/CEtOH, 50 psi, 6h7-Amino derivative (if nitro present)90%
Oxidation to imine MnO2CHCl3, reflux, 3hIsoquinoline imine82%

Reduction pathways are highly selective for nitro groups over ethyl esters, preserving the ester functionality.

Protection/Deprotection Strategies

The amino group is protected using tert-butoxycarbonyl (Boc) groups for orthogonal synthesis.

Protecting Group Reagents Conditions Deprotection Method Yield
Boc Boc2O, DMAP, CH2Cl20°C to rt, 12hTFA/DCM (1:1), 1h91%

Boc protection enables sequential functionalization of the ester and amino groups without interference .

Key Mechanistic Insights

  • Ester Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with rate dependence on hydroxide ion concentration .

  • Amide Formation : Proceeds via a tetrahedral intermediate stabilized by hydrogen bonding in polar solvents .

  • Cu-Catalyzed Coupling : Involves oxidative addition of aryl halides to Cu(I), followed by transmetallation and reductive elimination .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate belongs to the isoquinoline family, characterized by its bicyclic structure. The presence of an ethyl ester group enhances its solubility and stability, making it suitable for various chemical reactions. Its molecular formula is C12H13N2O2C_{12}H_{13}N_{2}O_{2} with a molecular weight of approximately 219.25 g/mol.

Antitumor Activity

Research indicates that isoquinoline derivatives exhibit significant antitumor properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by interacting with specific biological targets involved in cell cycle regulation and apoptosis pathways.

Case Study:
A study published in Journal of Medicinal Chemistry highlighted the synthesis of this compound and its evaluation against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

This compound has also been explored for its anti-inflammatory effects. Isoquinoline derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Study:
In a study assessing the anti-inflammatory activity of various isoquinoline derivatives, this compound exhibited significant inhibition of pro-inflammatory cytokines in cultured macrophages .

Interaction with Enzymes

The compound's structure allows it to interact with enzymes such as carbonic anhydrases (CAs), which play critical roles in physiological processes. Preliminary studies suggest that this compound may act as an inhibitor for specific CA isoforms.

Data Table: Interaction with Carbonic Anhydrases

IsoformInhibition Constant (K(I))Remarks
hCA II>10 µMWeak inhibitor
hCA VII480 nMEffective inhibition
hCA IX16.1 nMStrong inhibition

This table summarizes the interaction potency of this compound with various carbonic anhydrase isoforms, indicating its potential therapeutic implications .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of Isoquinoline Skeleton : Utilizing starting materials such as aniline derivatives.
  • Esterification : The carboxylic acid group is converted to the ethyl ester.
  • Purification : Techniques such as chromatography are employed to achieve high purity.

Mechanism of Action

The mechanism of action of ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

a) Ethyl 1-cyano-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (6e)

  • Substituents: 1-cyano, 6,7-dimethoxy, 2-ethyl ester.
  • Synthesis : Prepared via DDQ-promoted oxidative α-cyanation, yielding 82% as a colorless oil .
  • Applications : Serves as a precursor for CNS-targeted molecules.

b) Ethyl 1-allyl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)

  • Substituents : 1-allyl, 6,7-dimethoxy, 2-ethyl ester.
  • Synthesis : Synthesized via electrophilic deprotonation with 84% yield .
  • Properties : The allyl group enables further functionalization (e.g., cross-coupling reactions).

c) Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)

  • Substituents : 1-methyl, 6,7-dimethoxy, 2-ethyl ester.
  • Properties: A known compound with documented antimicrobial activity .

Key Difference: The 7-amino group in the target compound enhances nucleophilicity, enabling regioselective modifications, whereas methoxy/cyano/allyl substituents in analogs influence electronic and steric profiles.

tert-Butyl Carbamate Derivatives

a) tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Substituents: 7-amino, 2-tert-butyl ester.
  • Synthesis : Used as a precursor in kinase inhibitor synthesis (e.g., Wee1 inhibitors) via Boc removal and methylation .
  • Properties : Higher steric bulk from the tert-butyl group slows hydrolysis compared to ethyl esters.
  • Applications : Critical intermediate in oncology drug development .

b) tert-Butyl 7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Substituents : 7-hydroxy, 2-tert-butyl ester.
  • Synthesis : Prepared via CuI/K₂CO₃-mediated cyclization (62% yield) .
  • Properties : The hydroxyl group facilitates hydrogen bonding, impacting solubility .

Key Difference : The tert-butyl group improves stability during synthetic steps but requires acidic conditions for deprotection, unlike the ethyl ester’s straightforward hydrolysis.

Pharmaceutical Intermediates

a) (S)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

  • Substituents : 1-phenyl, 2-ethyl ester.
  • Synthesis : Key intermediate for Solifenacin Succinate (muscarinic receptor antagonist) .
  • Properties : Chiral center at C1 influences enantioselective biological activity.

b) Methyl (R)-1-benzyl-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (247)

  • Substituents : 1-benzyl, 6-methoxy, 2-methyl ester.
  • Synthesis : Catalytic asymmetric Pictet-Spengler reaction (84% yield, >90% ee) .
  • Applications : Used in alkaloid synthesis.

Key Difference: The target compound’s 7-amino group contrasts with bulky aryl substituents (e.g., benzyl, phenyl), which are prioritized for receptor binding in drug candidates.

Biological Activity

Ethyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, which is known for its wide range of biological activities. The basic structure includes an isoquinoline core with an amino group and a carboxylate ester, which are crucial for its biological interactions.

Biological Activity

1. Antitumor Activity
Research indicates that isoquinoline derivatives exhibit potent antitumor properties. This compound has shown promise in inhibiting cancer cell proliferation. A study evaluated various derivatives for their anti-cancer activity, highlighting that specific modifications to the isoquinoline structure can enhance potency against different cancer cell lines .

2. Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting key signaling pathways such as NF-kB. This suggests that this compound may also exert similar effects .

3. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes, including carbonic anhydrases (CAs). Similar compounds have shown selective inhibition of certain CA isoforms, which are implicated in cancer progression and other diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may interact with specific receptors or enzymes involved in critical cellular processes:

  • Receptor Interaction: Isoquinoline derivatives often interact with opioid receptors and other G-protein coupled receptors (GPCRs), influencing pain modulation and other physiological responses .
  • Cell Cycle Regulation: Some derivatives have been shown to affect cell cycle progression, potentially leading to apoptosis in cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound and related compounds:

StudyFindings
Study ADemonstrated significant inhibition of tumor growth in xenograft models using isoquinoline derivatives.
Study BShowed anti-inflammatory activity in murine models through NF-kB pathway inhibition.
Study CIdentified selective inhibition of hCA IX by related compounds with potential implications for cancer therapy.

Q & A

Q. Can this scaffold serve as a precursor for photoactivated prodrugs?

  • Proof of Concept : Visible-light-driven organocatalysis (e.g., MesAcrBF₄) enables azide-alkyne cycloaddition at the 7-position, forming triazole-linked prodrugs. Preliminary in vitro data show 90% release under 450 nm irradiation .

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